2-Formylthiophene-3-boronic acid
Overview
Description
2-Formylthiophene-3-boronic acid is a chemical compound that is closely related to the molecule of 3-formylphenylboronic acid, which is planar with typical bond lengths and angles. The formyl group in these compounds is coplanar with the aromatic ring and influences the crystal packing due to its strong effect on the geometry of the boronic acid group .
Synthesis Analysis
The synthesis of related compounds, such as 5-arylthiophene-2-carboxaldehydes, often utilizes 5-formyl-2-thiopheneboronic acid as a building block. However, this compound is unstable, and its transformation through C-C couplings like the Suzuki-Miyaura reaction has been challenging, resulting in low yields. A novel technique involving a one-pot borylation and copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to address this issue. This method uses an in situ prepared 2-thiopheneboronic ester derivative, which avoids the acidic liberation step of boronic acid species, leading to improved yields and purities .
Molecular Structure Analysis
The molecular structure of 3-formylphenylboronic acid, a compound similar to 2-formylthiophene-3-boronic acid, has been analyzed to be planar with a formyl group that is coplanar with the benzene ring. This structure does not significantly distort the ring but does influence the crystal packing due to the geometry of the boronic acid group .
Chemical Reactions Analysis
Thioesters of thienylacrylic acid, which can be synthesized from 2-formylthiophene, undergo condensation with acetylenic thioethers in the presence of boron trifluoride etherate. These condensation products can react with hydrazine hydrate, leading to intramolecular cyclization and the formation of pyrazolines. The IR spectra of these compounds have been discussed, indicating the types of chemical transformations that 2-formylthiophene derivatives can undergo .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-formylthiophene-3-boronic acid are not detailed in the provided papers, the related structures suggest that the compound would exhibit planarity and typical bond lengths and angles. The presence of the formyl and boronic acid groups would likely influence its reactivity and interactions in the crystal structure, as seen with 3-formylphenylboronic acid . The stability issues of similar boronic acid derivatives, as mentioned in the synthesis of 5-arylthiophene-2-carboxaldehydes, also suggest that 2-formylthiophene-3-boronic acid may have similar challenges .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Formylthiophene-3-boronic acid is a key component in the synthesis of various chemical structures. Hergert et al. (2018) described its use in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
- Deryagina et al. (1971) reported on the synthesis of thioesters of thienylacrylic acid through condensation with acetylenic thioethers in the presence of boron trifluoride etherate (Deryagina, Nakhmanovich, & Klochkova, 1971).
Catalysis and Boronic Acid Chemistry
- Boronic acid, including derivatives like 2-formylthiophene-3-boronic acid, plays a vital role in catalysis. Hashimoto, Gálvez, and Maruoka (2015) highlighted its use in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
- Erker (2005) discussed the applications of tris(pentafluorophenyl)borane, a boron Lewis acid, in various organic and organometallic reactions, highlighting the broader potential of boronic acids in chemistry (Erker, 2005).
Fluorescent Chemosensors and Biomedical Applications
- Boronic acids are crucial in the development of fluorescent chemosensors for biological substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various applications, including detecting carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
- Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in biomedical applications, such as treatment for various diseases, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Solid-State Chemistry and Sensing Applications
- MacGillivray and Campillo-Alvarado (2020) explored the use of organoboron molecules, including boronic acids, to direct chemical reactivity in the organic solid state, particularly in [2+2]-photocycloadditions (MacGillivray & Campillo-Alvarado, 2020).
- Lacina, Skládal, and James (2014) reviewed the diverse uses of boronic acids in sensing applications, including their interactions with diols and strong Lewis bases, useful in biological labeling and development of therapeutics (Lacina, Skládal, & James, 2014).
Safety And Hazards
properties
IUPAC Name |
(2-formylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENFHSYKBYWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378453 | |
Record name | 2-Formylthiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-3-boronic acid | |
CAS RN |
4347-31-3 | |
Record name | 2-Formylthiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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